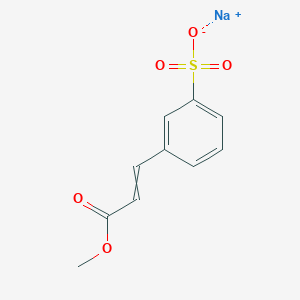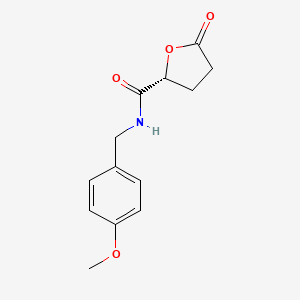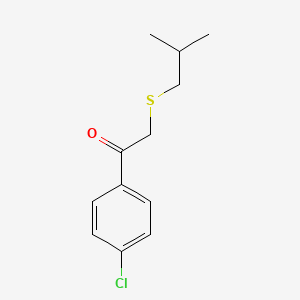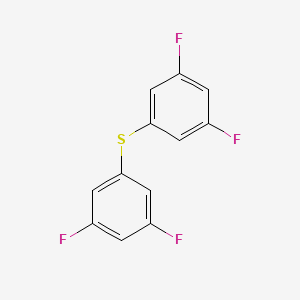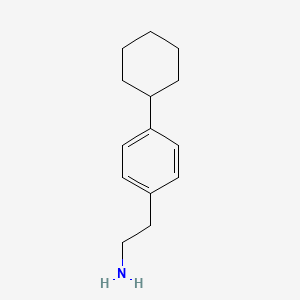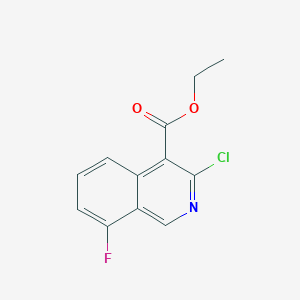
Ethyl 3-chloro-8-fluoroisoquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-chloro-8-fluoroisoquinoline-4-carboxylate is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely used in pharmaceuticals and materials science due to their unique biological activities and physical properties . The addition of fluorine atoms to the isoquinoline structure often enhances these properties, making fluorinated isoquinolines particularly valuable in various applications .
Méthodes De Préparation
One common method is the cyclization of a precursor bearing a pre-fluorinated benzene ring . This can be achieved through various synthetic routes, including the Bischler–Napieralski reaction and the Halex reaction . Industrial production methods often involve the use of catalysts to improve yield and efficiency .
Analyse Des Réactions Chimiques
Ethyl 3-chloro-8-fluoroisoquinoline-4-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 3-chloro-8-fluoroisoquinoline-4-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl 3-chloro-8-fluoroisoquinoline-4-carboxylate involves its interaction with molecular targets in biological systems. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with specific enzymes or receptors . This can lead to the inhibition of certain biological pathways, making the compound useful in therapeutic applications .
Comparaison Avec Des Composés Similaires
Ethyl 3-chloro-8-fluoroisoquinoline-4-carboxylate can be compared with other fluorinated isoquinolines and related compounds:
8-fluoro-3,4-dihydroisoquinoline: Another fluorinated isoquinoline with similar properties.
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: A related compound with a different halogen substitution pattern.
Fluoroquinolones: A class of compounds with a similar fluorinated structure, widely used as antibiotics.
The unique combination of chlorine and fluorine atoms in this compound gives it distinct properties that can be advantageous in specific applications .
Propriétés
Formule moléculaire |
C12H9ClFNO2 |
|---|---|
Poids moléculaire |
253.65 g/mol |
Nom IUPAC |
ethyl 3-chloro-8-fluoroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H9ClFNO2/c1-2-17-12(16)10-7-4-3-5-9(14)8(7)6-15-11(10)13/h3-6H,2H2,1H3 |
Clé InChI |
WBGSMHXUJYYKPI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=CC=C(C2=CN=C1Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B13646127.png)
![4-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13646133.png)
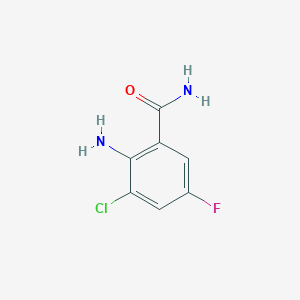

![3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13646158.png)
